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Compound of Interest

(S)-2-(3-Bromophenyl)propanoic
Compound Name: o
aci

cat. No.: B13022717

This guide provides a detailed overview of the spectroscopic data for the chiral carboxylic acid,
(S)-2-(3-Bromophenyl)propanoic acid. This compound is of interest to researchers in
medicinal chemistry and materials science. The following sections present its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for (S)-2-(3-Bromophenyl)propanoic acid are summarized in the
following tables. This information is crucial for the structural elucidation and characterization of
the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10.5-12.0 Singlet (broad) 1H -COOH
~75-7.2 Multiplet 4H Ar-H
~3.7 Quartet 1H -CH(Ar)COOH
~1.5 Doublet 3H -CHs

13C NMR (Carbon-13 NMR) Data

Note: Experimentally obtained data for the specific molecule was not available. The predicted
chemical shifts are based on analogous compounds such as 2-phenylpropanoic acid and
substituted aromatic systems.

Chemical Shift (8) ppm Carbon Type Assighment
~178 Quaternary -COOH

~142 Quaternary Ar-C (C-1)
~131 Tertiary Ar-CH

~130 Tertiary Ar-CH

~129 Quaternary Ar-C-Br (C-3)
~127 Tertiary Ar-CH

~123 Tertiary Ar-CH

~45 Tertiary -CH(Ar)COOH
~18 Primary -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-Bromophenyl)propanoic acid, a closely related compound, provides
characteristic absorption bands for the functional groups present in (S)-2-(3-
Bromophenyl)propanoic acid.
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
) C-H stretch (Aromatic and
~3000 Medium ) )
Aliphatic)
~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1470 Medium-Weak C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Carboxylic acid)
C-H bend (Aromatic, meta-
~780, ~700 Strong o
substitution)
~600 Medium C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of (S)-2-(3-Bromophenyl)propanoic acid is expected to show the
molecular ion peak and characteristic fragmentation patterns. The presence of bromine will
result in isotopic peaks (M and M+2) of nearly equal intensity.

m/z Relative Intensity (%) Assignment

228/230 ~50/~50 [M]* (Molecular ion)

183/185 Moderate [M - COOH]*

104 High [CsHs]* (Fragment from loss of

Br and COOH)

77 Moderate [CeHs]* (Phenyl fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Approximately 10-20 mg of (S)-2-(3-Bromophenyl)propanoic acid is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (& =
0.00 ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used with a sufficient number of scans to
obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A
larger number of scans is typically required due to the lower natural abundance of the 13C
isotope.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin, transparent disk.

e Instrumentation: An FTIR spectrometer is used to record the spectrum.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the
wavenumbers of the major absorption bands are identified.
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Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or
through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

« lonization: Electron lonization (EIl) or Electrospray lonization (ESI) can be used. El is a
common technique that causes fragmentation, providing structural information.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

» Detection: The detector records the abundance of each ion at a specific m/z value. The
resulting data is presented as a mass spectrum, which is a plot of relative intensity versus

m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Sample Preparation

Compound:
(S)-2-(3-Bromophenyl)propanoic acid
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Caption: Workflow of Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of (S)-2-(3-
Bromophenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13022717#spectroscopic-data-of-s-2-3-
bromophenyl-propanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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